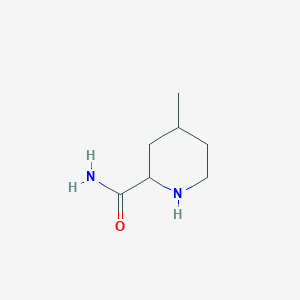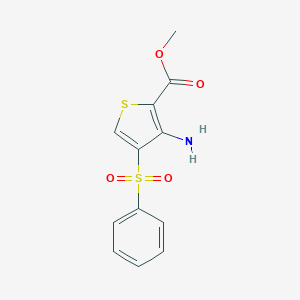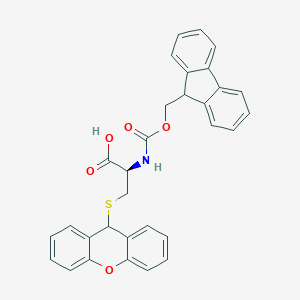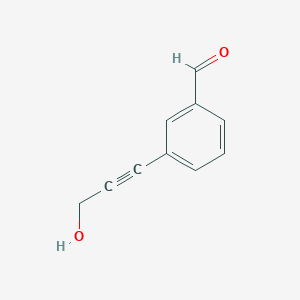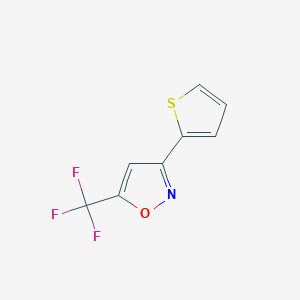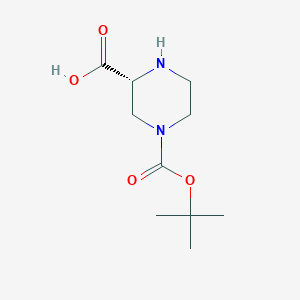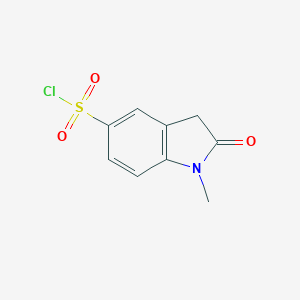
Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((methyl(5,6,7,8-tetrahydro-1-naphthalenyl)amino)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protein kinase B (PKB or Akt) is a serine/threonine kinase that plays a crucial role in regulating cell growth, survival, and metabolism. Dysregulation of PKB activity has been linked to the development and progression of various cancers. Therefore, PKB inhibitors have emerged as potential anticancer agents. Compound 1 is a novel PKB inhibitor that has shown promising results in preclinical studies.
Wirkmechanismus
Compound 1 exerts its anticancer effects by inhibiting PKB activity. PKB regulates various signaling pathways involved in cell proliferation, survival, and metabolism. Inhibition of PKB activity by compound 1 leads to the activation of pro-apoptotic pathways and inhibition of cell proliferation.
Biochemical and physiological effects:
Compound 1 has been shown to induce apoptosis in cancer cells by activating caspase-3 and -7. It also inhibits cell cycle progression by downregulating cyclin D1 and upregulating p27. In addition, compound 1 has been shown to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 1 has several advantages for lab experiments. It is a potent and selective PKB inhibitor, making it a valuable tool for studying PKB signaling pathways. However, its poor solubility and stability in aqueous solutions can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for the development of compound 1. One direction is the optimization of its pharmacokinetic properties to improve its bioavailability and stability. Another direction is the evaluation of its efficacy in combination with other anticancer agents. Furthermore, the identification of biomarkers that can predict response to compound 1 could improve patient selection and treatment outcomes. Finally, the development of analogs of compound 1 with improved potency and selectivity could lead to the discovery of novel anticancer agents.
Synthesemethoden
Compound 1 can be synthesized using a multi-step process involving the reaction of 2-amino-4,6-dichloropyrimidine with 5-methyl-6-((methylamino)methyl)-1,2,3,4-tetrahydronaphthalen-2-amine. The resulting intermediate is then reacted with 2-chloro-5-nitropyridine to yield compound 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its anticancer properties. It has shown potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In vivo studies have also demonstrated its efficacy in inhibiting tumor growth in xenograft models.
Eigenschaften
CAS-Nummer |
174655-05-1 |
|---|---|
Molekularformel |
C20H24N6 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
5-methyl-6-[[methyl(5,6,7,8-tetrahydronaphthalen-1-yl)amino]methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H24N6/c1-12-14(10-23-19-17(12)18(21)24-20(22)25-19)11-26(2)16-9-5-7-13-6-3-4-8-15(13)16/h5,7,9-10H,3-4,6,8,11H2,1-2H3,(H4,21,22,23,24,25) |
InChI-Schlüssel |
RQBYJPVEDCXUAJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=NC2=NC=C1CN(C)C3=CC=CC4=C3CCCC4)N)N |
Kanonische SMILES |
CC1=C2C(=NC(=NC2=NC=C1CN(C)C3=CC=CC4=C3CCCC4)N)N |
Andere CAS-Nummern |
174655-05-1 |
Synonyme |
5-methyl-4-[(methyl-tetralin-1-yl-amino)methyl]-2,8,10-triazabicyclo[4 .4.0]deca-1,3,5,7,9-pentaene-7,9-diamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)
